Compound Description: This complex is a model compound for the blue color observed in the Scott test, which is used for the colorimetric detection of cocaine. []
Relevance: This compound, like 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide, contains a piperazine ring functional group. The structure of the compound highlights the versatility of the piperazine ring in forming complexes with metal ions, which may be relevant to the coordination chemistry of the target compound. []
DGG200064 (7c)
Compound Description: DGG200064 (7c) is a novel compound with a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide core skeleton, exhibiting therapeutic effects on colon cancer by inducing G2/M cell cycle arrest. This compound inhibits the interaction of FBXW7 and c-Jun proteins. []
Relevance: DGG200064, similar to 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide, contains a piperazine-1-carboxamide moiety. The shared substructure suggests potential similarities in their binding interactions and biological activities. []
Compound Description: This compound demonstrates significant inhibitory activity against various cancer cell lines. Structurally, it comprises a cyclopropane ring linked to both an indazole and a carboxamide group. []
Relevance: The compound shares the N-cyclopropylcarboxamide moiety with 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide. [] This structural similarity suggests that incorporating a cyclopropane ring adjacent to the carboxamide might be a strategy for developing compounds with antiproliferative activity, like the target compound. []
Compound Description: This research paper discusses the crystal structure of the title compound, highlighting its molecular interactions and packing arrangement within the crystal lattice. []
Relevance: While this compound is not directly structurally related to 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide, the study provides valuable insights into the crystallographic features and intermolecular interactions of carboxamide derivatives. Understanding these interactions could indirectly assist in comprehending the solid-state properties of the target compound. []
Compound Description: This paper focuses on aryl-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives designed to inhibit carbonic anhydrases (CAs), specifically human isoforms IX and XII, which are considered anticancer drug targets. These derivatives exhibited potent inhibition in the nanomolar to sub-nanomolar range. []
Relevance: While not directly structurally related to 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide, these compounds highlight the significance of carboxamide derivatives in medicinal chemistry, particularly in targeting enzymes like carbonic anhydrases for potential anticancer therapies. [] This knowledge could indirectly guide future research on exploring the biological activities and potential applications of the target compound. []
Compound Description: Compound 6 is an amuvatinib derivative that exhibits selective toxicity towards glucose-starved tumor cells, inhibiting mitochondrial membrane potential. This compound holds potential as an antitumor agent, particularly for treating tumors experiencing glucose deprivation. []
Relevance: Compound 6 shares the piperazine-1-carboxamide moiety with 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide. This structural similarity suggests that the target compound might also exhibit some level of interaction with similar biological targets and could be investigated for potential antitumor activity, particularly under glucose starvation conditions. []
Compound Description: MK-0731 is a kinesin spindle protein (KSP) inhibitor designed to overcome limitations associated with previous generations of KSP inhibitors. This compound demonstrates promising anti-cancer activity, particularly in taxane-refractory tumors, and has undergone Phase I clinical trials. []
Relevance: MK-0731 is structurally related to 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide through the presence of a piperidine ring with a carboxamide substituent at the 1-position. Despite differences in the other substituents and the presence of a pyrrole ring in MK-0731, the shared piperidine-1-carboxamide moiety highlights its potential as a pharmacophore for developing anti-cancer agents. []
Compound Description: This compound demonstrates effective inhibition of the proliferation of cancer cell lines. Structurally, it is characterized by an indazole scaffold bearing a carboxamide group and a trifluoromethoxy-substituted phenyl ring. []
Relevance: Although not directly structurally related to 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide, this compound underscores the potential of indazole-based carboxamides as anticancer agents. [] This information could inspire further research into exploring the anticancer properties of the target compound, considering the versatility of the piperidine ring system for structural modifications and potential optimization of its anticancer activity. []
LYP-2, LYP-3, and LYP-6
Compound Description: These are novel (E)-N-hydroxycinnamamide-based histone deacetylase 6 (HDAC6) inhibitors possessing a 4-aminopiperidine-1-carboxamide core. They exhibit potent HDAC6 inhibitory activity and, in combination with bortezomib, synergistically suppress the growth of breast cancer MCF-7 cells. []
Relevance: These compounds, particularly LYP-2 and LYP-6, share the 4-aminopiperidine-1-carboxamide core with 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide. The presence of this shared core structure and their biological activity as HDAC6 inhibitors suggest potential for the target compound to exhibit similar inhibitory activity against HDAC6. []
Relevance: This compound shares a cyclopropane carboxamide moiety with 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide, although the specific substitution patterns and stereochemistry differ. [] The patent highlights the importance of exploring different crystalline forms of pharmaceuticals, which can impact their physicochemical properties and therapeutic efficacy. This knowledge is relevant for understanding the potential development and formulation of the target compound for pharmaceutical applications. []
Compound Description: N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride is a Rho kinase inhibitor under investigation for treating central nervous system disorders. []
Relevance: This compound shares the piperazine-1-carboxamide moiety with 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide. Although their structures differ in other aspects, the shared substructure suggests that 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide might also exhibit some affinity for Rho kinase and could be considered for further investigation in the context of CNS disorders. []
Compound Description: Acrizanib is a VEGFR-2 inhibitor specifically designed for topical ocular delivery, aiming to treat neovascular age-related macular degeneration. It demonstrates efficacy in rodent models of choroidal neovascularization, limited systemic exposure after topical administration, and an acceptable ocular pharmacokinetic profile in rabbits. []
Relevance: Though not directly structurally similar, acrizanib highlights the successful development of a carboxamide derivative for a specific therapeutic application. [] This example underscores the potential of exploring 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide for various medicinal chemistry applications, leveraging its unique structural features for potential optimization towards specific biological targets. []
Compound Description: T-AMCHA, an antifibrinolytic agent, accelerates barrier recovery and prevents epidermal hyperplasia in both hairless mice and human skin by inhibiting plasmin, a serine protease. []
Relevance: Although structurally distinct from 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide, T-AMCHA serves as an example of a small molecule with a primary amine group, similar to the target compound, that exhibits biological activity by inhibiting a serine protease. [] This information suggests the importance of exploring the potential interactions of the target compound with serine proteases and evaluating its possible therapeutic applications in processes involving tissue repair and remodeling. []
Compound Description: PKM-833 is a potent, selective, orally active, and brain-penetrable fatty acid amide hydrolase (FAAH) inhibitor that shows potential for treating inflammatory pain. []
Relevance: PKM-833 shares the piperazine-1-carboxamide moiety with 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide. This shared substructure, along with its potent and selective FAAH inhibitory activity, suggests that the target compound might also interact with FAAH and could be investigated for its potential as an analgesic, particularly in inflammatory pain models. []
Compound Description: Casopitant is a potent and selective neurokinin 1 (NK1) receptor antagonist. It has undergone clinical trials for treating major depressive disorders. []
Relevance: Although structurally different from 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide, casopitant illustrates the successful development of a piperidine-1-carboxamide derivative as a clinical candidate for CNS disorders. [] This example highlights the potential of exploring 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide for similar applications, leveraging its structural features for optimization toward specific neurological targets. []
Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant interleukin receptor-associated kinase 4 (IRAK4) inhibitor. []
Relevance: Although BIO-7488 and 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide are structurally distinct, BIO-7488's successful development as a CNS-penetrant IRAK4 inhibitor provides valuable information. [] It suggests that targeting IRAK4 could be a potential therapeutic strategy for neuroinflammatory diseases, and further research could explore whether 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide or its derivatives exhibit any interaction with IRAK4. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.